molecular formula C5H2BrIO2S B2423103 4-Bromo-5-iodothiophene-3-carboxylic acid CAS No. 57233-96-2

4-Bromo-5-iodothiophene-3-carboxylic acid

Cat. No.: B2423103
CAS No.: 57233-96-2
M. Wt: 332.94
InChI Key: XHFASLQEXCVAMY-UHFFFAOYSA-N
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Description

4-Bromo-5-iodothiophene-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H2BrIO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique combination of bromine and iodine substituents, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodothiophene-3-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 5-iodothiophene-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-iodothiophene-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-5-iodothiophene-3-carboxylic acid is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodothiophene-3-carboxylic acid depends on its application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing effects of the bromine and iodine atoms, which activate the thiophene ring towards nucleophilic attack. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    4-Bromo-2-iodothiophene: Another halogenated thiophene with different substitution patterns.

    5-Bromo-2-iodothiophene-3-carboxylic acid: Similar structure but with different positions of bromine and iodine.

Uniqueness: 4-Bromo-5-iodothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized thiophene derivatives and conjugated polymers .

Properties

IUPAC Name

4-bromo-5-iodothiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIO2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFASLQEXCVAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)I)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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